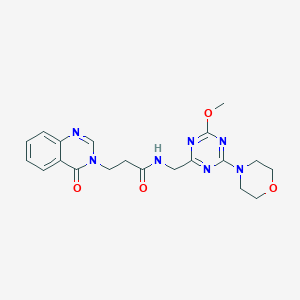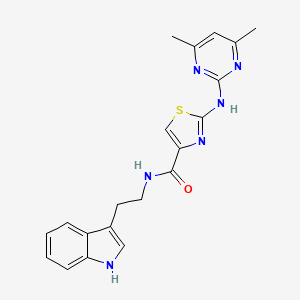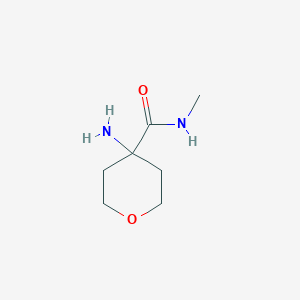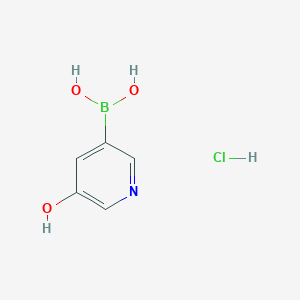
1-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis and antimicrobial properties of fluoroquinolone-based compounds related to 1-(4-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide. These compounds exhibit significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. For example, studies by Patel and Patel (2010) explored the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones, revealing promising antimicrobial properties Patel & Patel, 2010.
Photochemistry and Biological Activity
The photochemical behavior and biological activity of related fluoroquinolones have also been a subject of study. Mella, Fasani, and Albini (2001) investigated the photochemistry of ciprofloxacin, a compound structurally similar to this compound, highlighting its low-efficiency substitution and photostability under certain conditions. Such studies contribute to understanding the stability and efficacy of these compounds under various environmental conditions Mella, Fasani, & Albini, 2001.
Antibacterial Properties and SAR
Further research into the antibacterial properties and structure-activity relationships (SAR) of fluoroquinolones has led to the development of compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. Kuramoto et al. (2003) discovered novel antibacterial agents with significantly potent activities, highlighting the importance of structural modifications for enhanced efficacy Kuramoto et al., 2003.
Novel Synthetic Approaches and Antimicrobial Agents
Desai, Dodiya, and Shihora (2011) developed a series of compounds demonstrating potent in vitro antibacterial and antifungal activities. These studies provide insights into novel synthetic approaches for creating effective antimicrobial agents, expanding the scope of fluoroquinolone-based research for therapeutic applications Desai, Dodiya, & Shihora, 2011.
特性
IUPAC Name |
1-(4-fluorophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-23-17-8-7-16(12-13(17)2-9-18(23)24)22-19(25)20(10-11-20)14-3-5-15(21)6-4-14/h3-8,12H,2,9-11H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZATWSMZPUQYDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2419525.png)
![(4-Bromophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone](/img/structure/B2419526.png)



![2-(4-Fluorophenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2419534.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2419535.png)

![2-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419538.png)


![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B2419543.png)
![N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2419544.png)
![6-chloro-2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2419546.png)
